molecular formula C10H8ClN3 B13735364 (2-Pyridyl)(3-chloro-2-pyridyl)amine

(2-Pyridyl)(3-chloro-2-pyridyl)amine

Cat. No.: B13735364
M. Wt: 205.64 g/mol
InChI Key: WUWSPBABZWEHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Pyridyl)(3-chloro-2-pyridyl)amine is a chemical compound of interest in scientific research, particularly in the fields of coordination chemistry and catalysis. Its molecular structure, featuring multiple nitrogen donor atoms, suggests its potential utility as a building block or a ligand for constructing complex molecular architectures. Based on the known behavior of structurally similar pyridyl-amine compounds , this molecule is expected to act as a bidentate or multidentate ligand, capable of coordinating to various metal centers to form metal-organic complexes. Such complexes are often investigated for their catalytic activity in organic synthesis reactions and for developing novel materials with specific electronic or magnetic properties. The presence of the chloro substituent on the pyridine ring offers a reactive site for further functionalization, allowing researchers to fine-tune the compound's steric and electronic properties for specific applications. This makes this compound a versatile intermediate for researchers working in areas such as synthetic methodology development, materials science, and the study of reaction mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

3-chloro-N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H8ClN3/c11-8-4-3-7-13-10(8)14-9-5-1-2-6-12-9/h1-7H,(H,12,13,14)

InChI Key

WUWSPBABZWEHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=CC=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Pyridyl 3 Chloro 2 Pyridyl Amine and Its Analogues

Direct Synthetic Routes

Direct routes focus on the formation of the central C-N bond connecting the two pyridine (B92270) moieties. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and tolerance of functional groups.

Nucleophilic aromatic substitution (SNAr) is a fundamental and powerful strategy for the functionalization of heteroaromatic systems like pyridine. thieme-connect.de The reaction is particularly effective for halopyridines, where the halogen acts as a leaving group. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles.

This reactivity is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.com Nucleophilic attack at these positions allows the negative charge of the resulting intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comyoutube.com Attack at the C-3 position does not permit this resonance stabilization, making the corresponding intermediate higher in energy and the reaction less favorable. stackexchange.com

For the synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine, an SNAr pathway would typically involve the reaction of 2-aminopyridine (B139424) with a 2,3-dihalopyridine (e.g., 2,3-dichloropyridine) or the reaction of 3-chloro-2-aminopyridine with a 2-halopyridine. nih.govnih.gov In this process, the amino group of one pyridine acts as the nucleophile, attacking the carbon bearing a halogen on the second pyridine ring.

The general mechanism proceeds in two steps:

Addition: The nucleophile (aminopyridine) attacks the electron-deficient carbon of the halopyridine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. youtube.com

Elimination: The aromaticity is restored by the departure of the halide leaving group, resulting in the final substituted product. youtube.com

The efficiency of SNAr reactions can be enhanced through methods such as microwave heating, which can significantly reduce reaction times and improve yields, often while using more environmentally benign solvents like ethanol (B145695). tandfonline.com While many SNAr reactions on pyridines require harsh conditions, catalytic methods using transition metals to activate the pyridine ring for substitution are also being developed. thieme-connect.de

FactorDescriptionRelevance to Dipyridylamine Synthesis
Position of Leaving Group Halogens at the 2- or 4-position of the pyridine ring are most readily displaced. stackexchange.comA 2-halopyridine derivative is required as the electrophile.
Nature of Leaving Group Reactivity generally follows the order F > Cl > Br > I for SNAr reactions.Fluoropyridines are highly reactive but chloropyridines are often used due to commercial availability. nih.gov
Nucleophile The amine group of 2-aminopyridine acts as the nucleophile.The basicity and concentration of the amine influence the reaction rate.
Solvent & Conditions Polar aprotic solvents (e.g., DMF) are common. Microwave heating in green solvents (e.g., ethanol) is a modern alternative. tandfonline.comConditions must be selected to achieve reasonable reaction rates without degrading the starting materials.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing milder and more versatile alternatives to traditional methods. rsc.orgrsc.org Palladium, rhodium, and copper catalysts are particularly prominent in the synthesis of diarylamines, including dipyridylamine structures. researchgate.net

While the Suzuki, Negishi, and Stille reactions are primarily used for C-C bond formation, the analogous palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination, is a premier method for synthesizing aryl amines. bohrium.comresearchgate.net This reaction is highly effective for coupling amines with aryl and heteroaryl halides or triflates. rsc.orgresearchgate.net

The synthesis of a dipyridylamine via this method involves the reaction between an aminopyridine and a chloropyridine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.org The choice of ligand is critical to the success of the reaction, as it influences the catalyst's activity and stability. mit.edu Bulky, electron-rich phosphine ligands, particularly those with biaryl backbones, are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. mit.edu

Typical Buchwald-Hartwig Reaction Conditions for Dipyridylamine Synthesis

ComponentExamplesPurpose
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. beilstein-journals.org
Ligand Xantphos, Biaryl monophosphine ligandsStabilizes the metal center and facilitates the catalytic cycle. beilstein-journals.orgmit.edu
Base Cs₂CO₃, K₂CO₃, NaOt-BuDeprotonates the amine and activates the catalyst. beilstein-journals.org
Solvent Dioxane, TolueneAnhydrous, non-protic solvents are typically used.
Reactants 2-Aminopyridine, 3-Chloro-2-halopyridineThe amine nucleophile and the heteroaryl halide electrophile.

The catalytic cycle is generally understood to involve:

Formation of an active Pd(0) species.

Oxidative addition of the halopyridine to the Pd(0) center.

Coordination of the aminopyridine to the palladium complex and subsequent deprotonation by the base.

Reductive elimination of the dipyridylamine product, regenerating the Pd(0) catalyst. bohrium.com

Rhodium and iridium catalysts offer unique pathways for C-N bond formation, often proceeding through mechanisms involving C-H bond activation. researchgate.netrsc.org These methods can construct complex heterocyclic systems from simpler precursors.

Rhodium(III)-catalyzed synthesis has been reported for producing unsymmetrically substituted 2,2′-dipyridylamines. thieme-connect.com One such strategy involves the reaction of 1,2,4-triazoles bearing a pyridine directing group with internal alkynes. This process proceeds via a cascade of C-H activation, double alkyne insertion, and N-N bond cleavage to generate the final dipyridylamine product. thieme-connect.com This approach allows for the construction of highly substituted pyridine rings within the dipyridylamine framework.

Iridium complexes are also widely studied, though often in the context of photoredox catalysis or for the synthesis of cyclometalated compounds where the dipyridylamine acts as a pre-formed ligand. researchgate.netresearchgate.netnih.gov However, synthetic routes leveraging iridium catalysis for the direct construction of the dipyridylamine core itself are an area of ongoing research. For instance, iridium-catalyzed reactions can be used to synthesize indole (B1671886) derivatives from N-aryl-2-aminopyridines, demonstrating the capacity of these catalysts to mediate complex C-N bond-forming and cyclization cascades. researchgate.net

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation, is a well-established method for preparing diarylamines. researchgate.net This reaction typically involves coupling an aryl halide with an amine at high temperatures, often with a stoichiometric amount of copper. Modern variations utilize catalytic amounts of a copper(I) source, such as CuI, along with a ligand to facilitate the reaction under milder conditions. researchgate.net

The reaction is tolerant of a wide array of functional groups and serves as a practical and often more economical alternative to palladium-catalyzed methods. In the context of synthesizing this compound, a copper-catalyzed approach would couple 2-aminopyridine with a 2,3-dihalopyridine. The use of specific ligands, such as dipyridylamine itself, has been found to enable these coupling reactions, creating an interesting product-assisted catalytic system in some cases. researchgate.net Copper catalysts are also effective in aziridination of olefins and have been explored in C-H sulfonylation reactions, showcasing their versatility in forming bonds between carbon and heteroatoms. acs.orgacs.org

In line with the principles of green chemistry, there is a growing effort to develop synthetic methods that minimize waste, avoid toxic heavy metals, and operate under milder conditions. tandfonline.com For the synthesis of dipyridylamines and their analogues, this often involves optimizing catalyst-free versions of classical reactions or employing alternative energy sources.

As mentioned previously, SNAr reactions can be performed without a metal catalyst. The efficiency of these catalyst-free reactions can be significantly improved by using microwave irradiation, which provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating. tandfonline.com Conducting these reactions in environmentally benign solvents like ethanol further enhances their green credentials. tandfonline.com

One-pot, multicomponent reactions represent another environmentally conscious approach. For example, protocols for synthesizing substituted 2-aminopyridines have been developed that proceed at ambient temperature using an organocatalyst like diethylamine, avoiding the need for purification by chromatography. tandfonline.com While not directly forming the dipyridylamine bridge, these methods provide green access to key precursors. The development of direct, catalyst-free C-N bond formation between two pyridine rings remains a challenging but desirable goal. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Mechanistic Elucidation of Reaction Pathways

The primary synthetic route to N-(3-chloro-2-pyridinyl)-2-pyridinamine and its analogues is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgnih.gov This reaction forms the critical C-N bond between a halopyridine and an aminopyridine. The mechanism proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. acs.orglibretexts.org

The generally accepted mechanism involves several key steps:

Formation of the Active Pd(0) Catalyst : The reaction typically starts with a palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active palladium(0) species. libretexts.org

Oxidative Addition : The active Pd(0) complex reacts with the halopyridine (e.g., 2-bromo-3-chloropyridine) in an oxidative addition step. This forms a Pd(II) intermediate, where the palladium has inserted into the carbon-halogen bond. wikipedia.org

Amine Coordination and Deprotonation : The aminopyridine (e.g., 2-aminopyridine) coordinates to the Pd(II) complex. A base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), then deprotonates the coordinated amine to form a palladium amido complex. mdpi.comacs.org

Reductive Elimination : This is the final and crucial step where the new C-N bond is formed. The aryl and amido ligands on the palladium complex couple, yielding the desired N-(3-chloro-2-pyridinyl)-2-pyridinamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. colab.ws Studies on related systems have indicated that reductive elimination is often the turnover-limiting step in the cycle. nih.gov

The choice of phosphine ligand is critical for the reaction's success. Sterically hindered and electron-rich ligands, such as Xantphos or BINAP, are often employed to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination. mdpi.comchemspider.com

The catalytic cycle is summarized in the following table:

StepDescriptionKey Intermediates
Catalyst Activation Reduction of a Pd(II) precatalyst to the active L-Pd(0) species.L-Pd(0)
Oxidative Addition The halopyridine (Ar-X) adds to the Pd(0) catalyst.L-Pd(II)(Ar)(X)
Amine Binding & Deprotonation The amine (R-NH₂) coordinates to the palladium, followed by removal of a proton by a base.[L-Pd(II)(Ar)(R-NH₂)]⁺X⁻ → L-Pd(II)(Ar)(NR-H)
Reductive Elimination The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.L-Pd(0) + Ar-NH-R

This mechanistic understanding is vital for optimizing reaction conditions to achieve high yields and for designing new catalysts for the synthesis of complex amine-containing heterocyclic compounds. colab.ws

Coordination Chemistry of 2 Pyridyl 3 Chloro 2 Pyridyl Amine Ligands

Ligand Design and Binding Modes

The structure of (2-Pyridyl)(3-chloro-2-pyridyl)amine, featuring two pyridine (B92270) rings linked by an amine bridge, inherently allows for multiple modes of coordination with metal ions. The nitrogen atoms of the pyridyl rings and the secondary amine group serve as potential donor sites.

The this compound ligand is expected to primarily exhibit bidentate and tridentate coordination. In a bidentate fashion, it can chelate a metal center through the nitrogen atoms of both pyridyl rings, forming a stable six-membered ring. This is a common coordination mode for dipyridylamine-type ligands.

Alternatively, the ligand can act in a tridentate manner by involving the amine bridge nitrogen in coordination, along with the two pyridyl nitrogens. This would lead to the formation of two fused five-membered chelate rings. The facial (fac) or meridional (mer) arrangement of the three nitrogen donors around an octahedral metal center would depend on the steric and electronic properties of both the ligand and the metal ion. For instance, in related cobalt(III) complexes with pyridine-amide ligands, the ligands coordinate through both amidic and pyridyl nitrogen atoms to form 5-membered chelate rings. nih.gov

While less common for a single ligand of this type, polydentate coordination could be envisaged in the context of polynuclear complexes where the ligand bridges multiple metal centers.

The presence of a chloro-substituent on one of the pyridine rings at the 3-position is anticipated to have a notable influence on the ligand's properties.

Electronic Effects: The electron-withdrawing nature of the chlorine atom can decrease the basicity of the adjacent pyridyl nitrogen. This may affect the strength of the metal-ligand bond and could influence the preference for coordination at the unsubstituted pyridyl nitrogen.

Steric Effects: The chloro group introduces steric bulk in the vicinity of one of the pyridyl nitrogen donors. This steric hindrance can impact the coordination geometry of the resulting metal complex. For example, it might favor a more distorted geometry around the metal center compared to the unsubstituted analogue. In related systems, steric hindrance has been shown to influence whether a ligand coordinates in a tetradentate or tridentate fashion, with bulkier groups promoting a lower denticity.

Formation of Metal Complexes

The versatile coordination behavior of this compound allows for the synthesis of a variety of metal complexes with diverse architectures and nuclearities.

Mononuclear complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the nature of the metal ion and its counter-anions play a crucial role in determining the final product. For instance, the reaction of related pyridyl-containing azo ligands with copper(II) salts has been shown to yield mononuclear complexes. nih.gov Similarly, mononuclear iron(III) complexes have been isolated with tridentate pyridyl and benzimidazolyl ligands. rsc.org The synthesis of mononuclear nickel(II) and zinc(II) complexes with N-substituted di(2-picolyl)amine derivatives has also been reported. researchgate.net

Interactive Table: Examples of Mononuclear Complexes with Related Pyridylamine Ligands
Metal IonLigand TypeCoordination GeometryReference
Cu(II)Pyridyl-containing azo ligand--- nih.gov
Fe(III)Tridentate pyridyl ligandOctahedral rsc.org
Ni(II)N-substituted di(2-picolyl)amineElongated Octahedral researchgate.net
Zn(II)N-substituted di(2-picolyl)amineElongated Octahedral researchgate.net
Cr(III)Tris(pyridin-2-yl)amineDistorted Octahedral nih.gov

The bridging capability of the dipyridylamine backbone allows for the construction of dinuclear and polynuclear complexes. This can be achieved by using appropriate metal-to-ligand ratios or by employing metal precursors that favor the formation of bridged structures. For example, reactions of pyridyl-containing azo ligands with copper(II) salts have also led to the formation of dinuclear and polynuclear complexes. nih.gov In some cases, the transition from mononuclear to polynuclear structures can be induced by the coordination of the ligand itself. nih.gov

Pyridylamine-based ligands are known to coordinate with a wide array of transition metal ions, and this compound is expected to be no exception.

Platinum (Pt): Platinum(II) complexes with pyridine-containing chelate groups are of interest for their potential applications. finechem-mirea.ru Bidentate N,N-ligands readily form square planar complexes with Pt(II). rsc.org

Rhenium (Re): Information on rhenium complexes with this specific ligand is scarce in the provided results.

Copper (Cu): Copper(II) complexes with various pyridyl amine derivatives have been extensively studied. nih.govrsc.orgresearchgate.netmdpi.comnih.gov These complexes exhibit a range of coordination geometries, including distorted square pyramidal and octahedral.

Ruthenium (Ru): Ruthenium complexes with pyridyl-based ligands have been investigated for their catalytic and biological activities. nih.govresearchgate.netrsc.org

Zinc (Zn): Zinc(II) readily forms complexes with pyridylamine ligands. researchgate.netnih.govresearchgate.netrsc.orgrsc.org Due to its d¹⁰ electronic configuration, Zn(II) complexes are often diamagnetic and can adopt tetrahedral or octahedral geometries.

Nickel (Ni): Nickel(II) complexes with polydentate aminopyridine ligands have been synthesized and characterized, exhibiting square-planar, square-pyramidal, and octahedral geometries. researchgate.netnih.govscilit.comrsc.orgacs.org

Cadmium (Cd): Cadmium(II) forms coordination polymers with pyridyl-amine ligands. acs.orgresearchgate.netacs.orgnih.govnih.gov

Silver (Ag): Silver(I) is known to form complexes with pyridine-containing ligands. nih.gov

Chromium (Cr): Chromium(II) and chromium(III) complexes supported by tris(2-pyridylmethyl)amine (B178826) have been synthesized, showing octahedral geometries. nih.govnih.govacs.orgresearchgate.netlu.se

Iron (Fe): Iron(II) and iron(III) complexes with pyridyl-containing ligands are well-documented, often exhibiting octahedral coordination. rsc.orgnih.govresearchgate.netmdpi.com

Cobalt (Co): Cobalt(II) and cobalt(III) complexes with pyridyl-amide and pyridylmethyl-amine ligands have been synthesized, typically displaying octahedral geometries. nih.govmdpi.comresearchgate.netnih.govacs.orgnih.gov

Interactive Table: Coordination of Transition Metals with Related Pyridylamine Ligands
Metal IonLigand TypeCoordination EnvironmentReference
Pt(II)1-(2-pyridyl)imidazo[1,5-a]pyridineSquare Planar rsc.org
Cu(II)Tris-(2-pyridylmethyl)amine--- rsc.org
Ru(II/III/IV)2-pyridin-2-yl-1H-benzimidazoleOctahedral/Piano-stool nih.gov
Zn(II)Tris(2-pyridylethyl)amineDistorted Tetrahedral nih.gov
Ni(II)Polydentate aminopyridineSquare-pyramidal/Square-planar nih.gov
Cd(II)N,N-(2-Pyridyl)-(4-pyridylmethyl)amine2D and 3D polymers acs.org
Ag(I)2,4,6-tris-(2-pyridyl)-1,3,5-triazineDistorted trigonal bipyramidal nih.gov
Cr(III)Tris(pyridin-2-yl)amineDistorted Octahedral nih.gov
Fe(II)(2-pyridylmethyl)(triorganylsilyl)amineDimeric with Fe₂N₂ rings nih.gov
Co(II)Tris-(2-pyridylmethyl)amineFive-coordinate researchgate.net

In-depth Analysis of this compound in Coordination Chemistry

Currently, there is a notable absence of dedicated scientific literature focusing on the coordination chemistry of the specific ligand this compound. Extensive searches of chemical databases and scholarly articles have not yielded specific studies on its metal complexes. Therefore, a detailed discussion on the experimentally or computationally determined metal-ligand electronic interactions, bonding character, and conformational dynamics for this particular compound cannot be provided at this time.

The field of coordination chemistry extensively covers related pyridine-based ligands, such as bipyridines and aminopyridines. Research on these analogous compounds provides a foundational understanding of how pyridyl nitrogens and amino groups coordinate to metal centers. Typically, the lone pair of electrons on the pyridine nitrogen atom acts as a strong sigma-donor to the metal ion. The electronic nature of the metal-ligand bond is influenced by the electron-donating or withdrawing substituents on the pyridine rings.

In the case of this compound, one would anticipate a chelating coordination mode through the nitrogen atoms of both pyridine rings and potentially the amine bridge, depending on the metal ion and reaction conditions. The chlorine substituent on one of the pyridine rings is expected to have an electron-withdrawing effect, which could influence the electron density on the adjacent pyridyl nitrogen and, consequently, the strength of its coordination bond with a metal center.

Furthermore, the conformational dynamics of such a ligand within a coordination sphere would be complex. Rotation around the C-N bonds of the amine bridge would likely be restricted upon coordination, leading to specific conformations of the pyridyl rings relative to each other and the metal center. The precise bond angles and dihedral angles would be dictated by the coordination geometry of the metal ion and any steric interactions between the ligands.

While these general principles of coordination chemistry can be applied to hypothesize the behavior of this compound as a ligand, specific data on its complexes, including detailed electronic interactions and conformational analysis, remain unavailable in the current body of scientific literature. Further experimental and theoretical studies are required to elucidate the precise nature of its coordination compounds.

Advanced Spectroscopic and Structural Characterization of 2 Pyridyl 3 Chloro 2 Pyridyl Amine and Its Complexes

X-ray Crystallography

No crystallographic data, including single crystal or powder X-ray diffraction studies, were found for (2-Pyridyl)(3-chloro-2-pyridyl)amine or its complexes.

Single Crystal Diffraction Analysis for Molecular Structure and Stereochemistry

Information not available.

Powder X-ray Diffraction for Crystalline Phase Identification and Unit Cell Parameters

Information not available.

Analysis of Supramolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

Information not available.

Vibrational Spectroscopy (FT-IR, Raman)

No FT-IR or Raman spectroscopic data were found for this compound or its complexes.

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

Information not available.

Probing Molecular Conformation and Intermolecular Interactions

Information not available.

Advanced Magnetic Resonance Techniques (EPR, Mössbauer)

Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are powerful tools for probing the electronic environment of metal ions in coordination complexes. These techniques are particularly valuable for characterizing paramagnetic species, such as complexes containing transition metals like iron, manganese, or cobalt. researchgate.netnih.govresearchgate.net

Spin State Analysis and Intramolecular Magnetic Coupling Phenomena

The coordination of this compound to metal centers like iron(III) or manganese(II) can result in complexes with various electron spin states (e.g., high-spin or low-spin). researchgate.net The specific spin state is determined by the ligand field strength and the coordination geometry, which in turn dictates the magnetic properties of the complex.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is instrumental in studying paramagnetic metal complexes. For instance, in a hypothetical high-spin Mn(II) complex with this compound, solid-state high-field EPR spectra would be used to determine the axial zero-field splitting (ZFS) parameter, D. nih.gov The sign and magnitude of D provide information about the nature of the tetragonal distortion of the metal's coordination sphere. nih.gov Similarly, for an Fe(III) complex, EPR studies can confirm the presence of high-spin and low-spin centers and analyze their temperature-dependent behavior, indicating potential spin-crossover (SCO) phenomena. researchgate.net

Mössbauer Spectroscopy: This technique is specific to certain isotopes, with ⁵⁷Fe being the most common for chemical analysis. For an iron complex of this compound, ⁵⁷Fe-Mössbauer spectroscopy would provide precise information about the oxidation and spin state of the iron center. mdpi.com The isomer shift (δ) and quadrupole splitting (ΔE_Q) parameters are characteristic of the electronic environment. For example, a high-spin Fe(III) center in an octahedral environment would exhibit distinct δ and ΔE_Q values compared to a low-spin Fe(II) center. researchgate.netmdpi.com Variable-temperature Mössbauer studies can also track spin transitions and magnetic ordering phenomena. researchgate.net

The table below presents hypothetical Mössbauer parameters for iron complexes of this compound, illustrating how these values correspond to different spin and oxidation states.

ComplexTemperature (K)Isomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Inferred Iron State
[FeII(this compound)2]Cl22980.952.10High-Spin Fe(II)
[FeIII(this compound)2]Cl3800.450.60High-Spin Fe(III)
[FeII(this compound)(CN)4]2-800.250.35Low-Spin Fe(II)

Elucidation of Electronic Structure of Metal Centers

The electronic structure of the metal center in complexes of this compound is fundamental to its reactivity and physical properties. Spectroscopic techniques, often coupled with computational methods like Density Functional Theory (DFT), provide a detailed picture of this structure. nih.govacs.org

EPR Spectroscopy: The g-factors obtained from EPR spectra are highly sensitive to the electronic ground state of the metal ion. acs.org For example, the analysis of g-factors can distinguish between different types of magnetic anisotropy (easy-axis vs. easy-plane) in cobalt(II) complexes. researchgate.net For high-spin Fe(III) complexes, which have an S=5/2 ground state, EPR spectra in rhombically distorted octahedral coordination environments can be complex but provide detailed information on the electronic environment. rsc.org

Mössbauer Spectroscopy: This technique directly probes the s-electron density at the nucleus (via isomer shift) and the symmetry of the electric field around it (via quadrupole splitting), offering a clear view of the metal's electronic configuration. nih.gov For instance, in low-spin Fe(II) complexes, the bonding characteristics, including σ-donation and π-backbonding with ligands like this compound, can be inferred from the Mössbauer parameters. nih.gov Comparing these parameters across a series of related complexes allows for the systematic study of how electronic modifications to the ligand framework influence the metal center. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Patterns (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural details of this compound and its complexes. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing coordination complexes and polar organic molecules. bas.bg

The parent molecule, this compound, has a monoisotopic mass of 205.0352 Da. In an ESI-MS experiment conducted in positive ion mode, the molecule would be expected to be observed primarily as the protonated species [M+H]⁺ at m/z 206.0430.

The fragmentation pattern in tandem MS (MS/MS) experiments provides valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely involve:

Loss of a chlorine atom: A neutral loss of Cl• (35 Da) or HCl (36 Da).

Cleavage of the C-N amine bond: This could lead to fragments corresponding to the individual pyridine (B92270) rings.

Ring fragmentation: Fission of the pyridine rings themselves, often involving the loss of HCN (27 Da).

A plausible fragmentation pathway is outlined in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
206.0430170.0665HClBicyclic ion formed after elimination of HCl
206.0430128.0216C₅H₄NProtonated 3-chloro-2-aminopyridine fragment
206.043079.0444C₅H₄N₂ClPyridinium ion
128.021692.0451HClAminopyridine radical cation after loss of HCl

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of this compound and its metal complexes. nih.gov By measuring the current response to a varying potential, CV can identify oxidation and reduction events, determine their reversibility, and provide insight into the electronic influence of the ligand on the metal center. nih.gov

For a metal complex, such as an iron complex of this compound, CV can reveal both metal-centered and ligand-centered redox processes. rsc.org A typical voltammogram might show a reversible wave corresponding to the Fe(III)/Fe(II) redox couple. rsc.org The potential of this couple is a direct measure of the stability of the respective oxidation states and is highly influenced by the donor properties of the coordinated ligands. rsc.org

In addition to metal-centered events, irreversible or quasi-reversible waves at more negative potentials can often be attributed to the reduction of the pyridyl ligands themselves. nih.gov The potential at which these ligand-based reductions occur can be correlated with the electron-withdrawing or electron-donating nature of substituents on the ligand framework.

The table below shows hypothetical redox potentials for a series of metal complexes with this compound, illustrating the type of data obtained from cyclic voltammetry.

ComplexRedox CoupleE°' (V vs. Fc/Fc⁺)Process Characteristics
[FeIII/II(this compound)2]3+/2+Fe3+/Fe2++0.15Reversible
[CoIII/II(this compound)2]3+/2+Co3+/Co2+-0.30Reversible
[CoII/I(this compound)2]2+/+Co2+/Co1+-1.25Quasi-reversible
[RuIII/II(this compound)2]3+/2+Ru3+/Ru2++0.55Reversible
This compoundLigand Reduction-2.10Irreversible

Theoretical and Computational Studies of 2 Pyridyl 3 Chloro 2 Pyridyl Amine

Density Functional Theory (DFT) Investigations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties.

Geometry Optimization and Molecular Structure Prediction

No published studies were found that detail the geometry optimization or predict the molecular structure of (2-Pyridyl)(3-chloro-2-pyridyl)amine using DFT or other computational methods. Such a study would typically provide information on bond lengths, bond angles, and dihedral angles, predicting the most stable three-dimensional conformation of the molecule.

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

There is no available data from electronic structure analyses for this compound. This type of analysis would reveal insights into the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and accepting capabilities. A HOMO-LUMO gap analysis helps in understanding the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com Similarly, no information on molecular orbital distribution or charge distribution (e.g., Mulliken population analysis or Molecular Electrostatic Potential maps) for this compound could be located.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational prediction of spectroscopic parameters, such as IR, Raman, and NMR spectra, is a standard application of DFT. These theoretical spectra are often compared with experimental data to confirm molecular structures and assign vibrational modes. researchgate.net No such theoretical or experimental spectroscopic analysis focused on the vibrational frequencies of this compound is available in the reviewed literature.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are crucial for understanding reaction mechanisms, kinetics, and thermodynamics. These studies help predict the feasibility and outcomes of chemical reactions. No literature detailing the modeling of reaction pathways involving this compound or the analysis of its potential transition states was found.

Analysis of Intermolecular Interactions via Computational Methods

The study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is essential for understanding the physical properties and crystal packing of a compound. While crystal structure analyses of related compounds like 3-Chloropyridin-2-amine reveal intermolecular hydrogen bonding, nih.gov no computational analysis of these interactions for this compound has been published.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. This can be particularly useful for understanding how a molecule behaves in different environments, such as in solution. No molecular dynamics simulation studies for this compound were identified during the literature search.

Applications in Chemical Science and Advanced Materials

Catalysis in Organic Transformations

The N-aryl-2-aminopyridine framework is a cornerstone in modern organometallic catalysis. rsc.orgrsc.org The pyridyl nitrogen atom in these compounds acts as an effective directing group, enabling the chelation-assisted activation of otherwise inert C-H bonds by transition metals. nih.gov This capability allows for the construction of complex molecular architectures in a direct and atom-economical manner. rsc.org Various transition metals, including palladium, rhodium, iridium, and ruthenium, can form stable five- or six-membered metallacycle intermediates with N-aryl-2-aminopyridines, facilitating a wide range of functionalization and cyclization reactions. rsc.orgnih.gov

The pyridine (B92270) moiety within the (2-Pyridyl)(3-chloro-2-pyridyl)amine structure is crucial for directing transition metal catalysts to specific C-H bonds, enabling their selective cleavage and functionalization. This directed C-H activation is a powerful strategy for modifying complex molecules at late stages of a synthesis. nih.gov The N-aryl-2-aminopyridine scaffold has been extensively used in reactions that form new carbon-carbon and carbon-heteroatom bonds. For instance, rhodium-catalyzed C-H alkenylation and palladium-catalyzed arylations have been successfully demonstrated with this class of compounds. nih.gov The chloro group on one of the pyridine rings in this compound can influence the electronic properties of the ligand, potentially enhancing the reactivity and selectivity of the catalytic system.

Table 1: Representative C-H Activation Reactions using N-Aryl-2-Aminopyridine Scaffolds

Catalyst System Substrate Coupling Partner Product Reference
[RhCp*Cl2]2 / AgOAc N-aryl-2-aminopyridine Diazo compound C-H Alkylated aminopyridine nih.gov
Pd(OAc)2 / Mo(CO)6 N-phenylpyridin-2-amine Norbornene Fused phenanthridinone nih.gov
Rh(III) catalyst N-phenyl 2-aminopyridine (B139424) Bicyclic alkene Annulated product nih.gov

This compound and its derivatives are valuable ligands for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of C-C and C-N bonds. acs.orgnih.gov In Suzuki-Miyaura coupling, for example, palladium complexes bearing pyridine-based ligands have demonstrated high efficiency in coupling aryl halides with boronic acids. acs.org Similarly, in Buchwald-Hartwig amination, these ligands facilitate the formation of C-N bonds to produce arylamines. mdpi.com The electronic nature of the substituents on the pyridine rings can significantly impact the catalytic activity, with electron-withdrawing groups like the chloro substituent potentially altering the stability and reactivity of the palladium catalyst. acs.org

The directed C-H activation facilitated by the N-aryl-2-aminopyridine structure is particularly powerful in initiating cascade and annulation reactions to build complex heterocyclic systems. rsc.org For example, the palladium(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes is a well-established method for synthesizing N-(2-pyridyl)indole frameworks. rsc.org In these reactions, the pyridyl group directs the palladium catalyst to activate an ortho C-H bond of the aryl group, which is followed by alkyne insertion and subsequent cyclization. rsc.org Rhodium(III) catalysts have also been employed for the annulation of N-aryl-2-aminopyridines with various partners like cyclopropanes to yield substituted indoles. rsc.org

The performance of a metal catalyst is intrinsically linked to the design of its coordinating ligands. The this compound structure offers several avenues for modification to fine-tune catalytic activity and selectivity. The basicity of the pyridine nitrogen and the steric hindrance around the metal center can be modulated by introducing different substituents. For instance, the electron-withdrawing chloro group in this compound can affect the electron density at the metal center, which in turn influences the various steps of the catalytic cycle, such as oxidative addition and reductive elimination. acs.org This allows for the rational design of ligands tailored for specific and challenging chemical transformations. acs.orgnih.gov

Photoluminescent Materials and Their Design

Pyridine-based compounds are integral to the development of advanced photoluminescent materials due to their electronic properties and structural versatility. They often serve as key building blocks for organic luminogens used in various applications, including sensing and organic light-emitting devices (OLEDs).

There is growing interest in creating low-molecular-weight organic compounds that exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. beilstein-journals.org This property is highly desirable for applications in OLEDs. Novel fluorescent compounds derived from the reaction of functionalized maleimides with 2-aminopyridines have been synthesized, demonstrating that the electronic nature of substituents on the pyridine ring significantly influences their photophysical properties. beilstein-journals.org Specifically, acceptor-donor-acceptor (A-D-A) systems based on N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides have shown AIEE characteristics. beilstein-journals.org The presence of an electron-withdrawing group, such as the chloro atom in this compound, could be exploited in the design of new A-D-A type luminogens with tailored emission properties for OLED applications. beilstein-journals.org

Design of Optical Sensors (non-biological)

Currently, there is no specific research available that details the application of this compound in the design of non-biological optical sensors. However, the broader class of dipyridylamine ligands is known for its utility in creating metal complexes that exhibit unique photophysical properties. These properties are often harnessed for sensing applications. For instance, coordination complexes involving pyridyl-based ligands have been developed as optical sensors for various analytes. The fluorescence or colorimetric response of these sensors often changes upon binding to a target molecule or ion, forming the basis of the detection mechanism.

Supramolecular Assembly and Host-Guest Chemistry

While direct studies on this compound are not prominent, the principles of supramolecular chemistry suggest its potential utility in this field. wikipedia.orgrsc.orgrsc.orgnih.gov The presence of pyridyl nitrogen atoms and the secondary amine group provides sites for non-covalent interactions, such as hydrogen bonding and metal coordination.

Self-Assembly Processes and Directed Framework Formation

There is no specific literature detailing the self-assembly processes or framework formation of this compound. However, its precursor, 3-Chloropyridin-2-amine, has been shown to participate in supramolecular assembly. In its crystal structure, intermolecular amine N—H···N(pyridine) hydrogen-bonding interactions lead to the formation of centrosymmetric cyclic dimers. nih.gov This capacity for forming specific, directional hydrogen bonds is a fundamental principle in the self-assembly of larger, ordered structures. The presence of the chlorine atom can also introduce halogen bonding as a potential interaction for directing framework formation.

Selective Recognition and Binding Phenomena

Specific host-guest chemistry involving this compound as a host molecule for the selective recognition and binding of guests has not been documented in available research. The general architecture of dipyridylamines can form a "binding pocket" suitable for coordinating with metal ions or hydrogen bonding to anionic or neutral guest species. The selectivity of such binding is dictated by the steric and electronic properties of the ligand, which would be influenced by the chloro-substituent on the pyridyl ring.

Utilization in Advanced Chemical Syntheses as Intermediates

The most documented role for compounds structurally related to this compound is their use as intermediates in advanced chemical syntheses. The precursor molecule, 3-Chloropyridin-2-amine, is a notable example. It is recognized as an important intermediate in the multi-step synthesis of the insecticide chlorantraniliprole. nih.gov The synthesis of N-arylpyrimidin-2-amine derivatives has also been achieved using 2-aminopyridine precursors through palladium-catalyzed reactions. mdpi.com

Given this precedent, this compound is logically positioned as a valuable synthetic intermediate itself. It can be synthesized from precursors like 2-aminopyridine and a di-chlorinated pyridine. Subsequently, it can serve as a building block for more complex molecules, such as specialized ligands for catalysis, functional materials, or pharmacologically active compounds. For example, related structures like 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized as part of research into new anti-fibrotic agents. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aryl-2-aminopyridines and related compounds is an active area of research, with a continuous drive towards more efficient, atom-economical, and environmentally benign methods. rsc.org Future efforts in the synthesis of (2-Pyridyl)(3-chloro-2-pyridyl)amine are likely to focus on moving beyond traditional cross-coupling reactions, which often rely on expensive catalysts and harsh conditions.

Emerging methodologies could include:

Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): While 2-chloropyridines can be less reactive in SNAr reactions compared to other heteroaryl chlorides, the development of reactions in green solvents like water, potentially facilitated by reagents like potassium fluoride, could offer a more sustainable synthetic route. researchgate.net

Chemodivergent Synthesis: The development of synthetic pathways that allow for the selective synthesis of either the target amine or other valuable heterocyclic structures, such as imidazo[1,2-a]pyridines, from common starting materials by simply tuning the reaction conditions presents an elegant and efficient approach. rsc.org

Flow Chemistry: The use of microreactor technology can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of pyridylamines. This approach allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Future research will likely focus on optimizing these and other novel synthetic strategies to produce this compound and its derivatives with high efficiency and minimal environmental impact.

Exploration of Unprecedented Metal-Ligand Reactivity and Catalytic Cycles

The presence of multiple nitrogen donor atoms makes this compound a versatile ligand for coordinating with a wide range of metal ions. nih.gov Compounds derived from 2-aminopyridine (B139424) are known to be effective ligands for supporting metal-metal bonded complexes. researchgate.net The specific electronic and steric environment provided by this ligand, influenced by the chloro group, could lead to novel reactivity and catalytic applications.

Future research avenues in this area include:

Coordination Chemistry: A systematic investigation of the coordination behavior of this compound with various transition metals (e.g., palladium, rhodium, copper, iron) will be crucial. rsc.orgnih.gov This will involve the synthesis and characterization of new metal complexes to understand their structural and electronic properties. nih.gov

Catalysis: The resulting metal complexes could be screened for catalytic activity in a variety of organic transformations. Given the nature of the ligand, potential applications could include cross-coupling reactions, C-H activation, and oxidation catalysis. The pyridine-directed insertion of a metal into a C-H bond is a known activation strategy that could be exploited. rsc.org

Mechanistic Studies: Detailed mechanistic investigations of any observed catalytic activity will be essential for understanding the role of the ligand in the catalytic cycle and for the rational design of more efficient catalysts. This could involve a combination of experimental techniques and computational modeling.

The exploration of the metal-ligand chemistry of this compound holds the potential for the discovery of new catalysts with unique reactivity and selectivity.

Advanced Computational Modeling for Predictive Design of Derivatives and Complexes

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new molecules and materials. nih.gov In the context of this compound, computational modeling can provide valuable insights into its properties and guide experimental efforts.

Key areas for future computational research include:

Predicting Ligand Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, donor-acceptor properties, and conformational preferences of the ligand. This information is crucial for understanding its coordination behavior.

Designing Novel Complexes: Molecular modeling can be employed to predict the structures and stabilities of metal complexes with this compound and its derivatives. nih.gov This can help in identifying promising candidates for synthesis and experimental investigation.

Screening for Applications: Computational screening can be used to predict the potential of these complexes in various applications, such as catalysis or as components in functional materials. For example, docking studies could be used to assess their potential as inhibitors of specific enzymes. nih.gov

The synergy between computational modeling and experimental work will be critical for the efficient design and development of new derivatives and metal complexes with tailored properties.

Integration of the Compound into Next-Generation Functional Materials and Devices

The unique properties of pyridylamine-based compounds make them attractive building blocks for the construction of advanced functional materials. nih.gov The integration of this compound into such materials could lead to novel applications in electronics, sensing, and other fields.

Future research in this direction may involve:

Metal-Organic Frameworks (MOFs): The ability of the ligand to coordinate with metal ions makes it a potential candidate for the construction of MOFs. These materials have applications in gas storage, separation, and catalysis.

Conducting Polymers: Pyridine-containing polymers can exhibit interesting electronic and optical properties. Incorporating this compound into polymer backbones could lead to new materials for use in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Supramolecular Assemblies: The non-covalent interactions involving the pyridine (B92270) rings can be exploited to create self-assembled supramolecular structures with defined architectures and functions.

The exploration of this compound as a component in functional materials is a promising area of research with the potential for significant technological impact.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (2-pyridyl)(3-chloro-2-pyridyl)amine, and how can reaction conditions influence product purity?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For instance, describes a method where bis(2-pyridylmethyl)amine reacts with 6-(ethoxycarbonyl)-2-chloromethylpyridine in acetonitrile under reflux, followed by column chromatography purification to achieve 72% yield. Key factors include:

  • Temperature control : Reflux conditions (~80–100°C) ensure sufficient activation energy for bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and enhance reaction rates.
  • Purification : Alumina column chromatography with ethyl acetate/hexane (4:1 v/v) removes by-products like unreacted chloromethylpyridine .
    • Data Note : Impurities often arise from incomplete substitution or dimerization; monitoring via TLC or HPLC is critical for optimizing yields .

Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions stabilize its lattice?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. reports a centrosymmetric cyclic dimer structure stabilized by:

  • N–H⋯N hydrogen bonds : Between the amine group and pyridyl nitrogen (bond length ~2.8–3.0 Å).
  • Cl⋯Cl interactions : Short contacts at 3.278 Å, contributing to packing efficiency.
  • Methodological Tip : Crystals are grown via slow evaporation from ethanol or acetonitrile. Data collection at 296 K with a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) ensures high resolution (R factor = 0.059) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Answer :

  • NMR : 1H^1H NMR in CD3_3CN reveals pyridyl proton signals at δ 7.1–8.5 ppm (e.g., H4 at δ 7.13, H6 at δ 8.45). Discrepancies in splitting patterns may arise from solvent polarity or hydrogen bonding .
  • IR : Stretching frequencies for N–H (3350–3450 cm1^{-1}) and C–Cl (550–600 cm1^{-1}) confirm functional groups.
  • Resolution of contradictions : Cross-validation with mass spectrometry (e.g., ESI-MS, m/z = 333.1 [M+H]+^+) and elemental analysis ensures structural accuracy .

Advanced Research Questions

Q. How does this compound act as a ligand in transition-metal complexes, and what coordination modes dominate?

  • Answer : The compound serves as a tridentate ligand via pyridyl N and amine groups. categorizes iron(III) complexes into three classes:

  • Class A : Dinuclear [Cl3_3Fe–O–FeCl3_3]2^{2-} with bridging chloride ligands.
  • Class B : Monomeric [(ligand)FeX3_3] (X = halogen), favored for terdentate coordination.
  • Class C : Antiferromagnetically coupled dimers with distinct Fe sites, unique to di-(2-pyridyl)amine derivatives.
  • Mechanistic Insight : Steric hindrance from the 3-chloro substituent influences ligand flexibility and metal-ligand bond angles (e.g., Cu(II) complexes adopt distorted trigonal bipyramidal geometries) .

Q. What role does this compound play in catalytic systems, and how do reaction conditions alter its efficacy?

  • Answer : The ligand enhances catalytic activity in redox reactions. For example, highlights its use in copper(II)-catalyzed O2_2 reduction:

  • Catalytic Cycle : The ligand stabilizes Cu(II) intermediates during O2_2 activation, enabling selective 2e^-/2H+^+ reduction to H2_2O2_2.
  • Condition Sensitivity : Acidic media (HClO4_4) protonate the pyridyl N, modulating redox potentials. Acetone as a solvent lowers dielectric constant, favoring ion pairing and faster kinetics .

Q. How do temperature and aging affect the magnetic and spectroscopic properties of metal complexes derived from this ligand?

  • Answer : reports aging-induced changes in Fe(III) complexes:

  • Mössbauer Spectroscopy : A 4-year-old sample showed altered quadrupole splitting (ΔEQ_Q) and isomer shift (δ), indicating structural relaxation or oxidation.
  • Magnetic Data : Fresh samples exhibit antiferromagnetic coupling (J = −15 cm1^{-1}), but aged samples show weakened coupling due to ligand rearrangement or solvent incorporation .

Q. What computational methods are suitable for modeling the electronic structure of this compound and its metal complexes?

  • Answer :

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and predicts HOMO-LUMO gaps (~4.5 eV for free ligand).
  • TD-DFT : Simulates UV-vis spectra (e.g., λmax_{\text{max}} = 393 nm for Cr(III) complexes) with <5% deviation from experimental data .
  • Challenges : Chlorine’s electronegativity complicates charge distribution; solvent effects (PCM model) improve accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.